molecular formula C10H9N3O3 B12639627 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid

6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid

Cat. No.: B12639627
M. Wt: 219.20 g/mol
InChI Key: JNJVCGNRFKPQGT-UHFFFAOYSA-N
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Description

6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a carboxylic acid group and a 1,2,4-oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyridine or oxadiazole rings.

Scientific Research Applications

6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinecarboxylic acids and oxadiazole derivatives, such as:

  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-carboxylic acid
  • 6-Methyl-2-pyridinecarboxylic acid
  • 3-Methyl-1,2,4-oxadiazole derivatives

Uniqueness

What sets 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinecarboxylic acid apart is its unique combination of the pyridine and oxadiazole rings, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c1-5-3-4-7(8(11-5)10(14)15)9-12-6(2)13-16-9/h3-4H,1-2H3,(H,14,15)

InChI Key

JNJVCGNRFKPQGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=NC(=NO2)C)C(=O)O

Origin of Product

United States

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